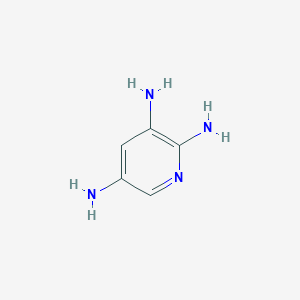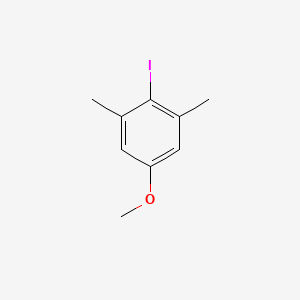![molecular formula C15H20N2O5 B1628124 2,2'-{[2-Amino-2-oxo-1-(2,4,6-trimethylphenyl)ethyl]azanediyl}diacetic acid CAS No. 65717-98-8](/img/no-structure.png)
2,2'-{[2-Amino-2-oxo-1-(2,4,6-trimethylphenyl)ethyl]azanediyl}diacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2'-{[2-Amino-2-oxo-1-(2,4,6-trimethylphenyl)ethyl]azanediyl}diacetic acid, commonly known as TETA, is a chelating agent that has been extensively studied for its potential applications in various fields of science. TETA is a derivative of ethylenediaminetetraacetic acid (EDTA) and is known for its high affinity towards transition metal ions.
科学的研究の応用
TETA has been extensively studied for its potential applications in various fields of science, including medicine, agriculture, and environmental science. In medicine, TETA has been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In agriculture, TETA has been studied for its potential use as a fertilizer and plant growth regulator. In environmental science, TETA has been studied for its potential use in the removal of heavy metal ions from contaminated soil and water.
作用機序
TETA acts as a chelating agent by binding to transition metal ions such as copper, iron, and zinc. This binding results in the formation of stable complexes that can be easily excreted from the body. TETA has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects
TETA has been shown to have various biochemical and physiological effects, including the inhibition of metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix proteins. TETA has also been shown to have anti-inflammatory effects, which may contribute to its potential therapeutic effects in various diseases.
実験室実験の利点と制限
One of the main advantages of TETA is its high affinity towards transition metal ions, which makes it a useful tool for the study of metal ion-dependent processes. However, TETA has limitations in terms of its stability and solubility, which may affect its use in certain experiments.
将来の方向性
There are several future directions for the study of TETA, including the development of more stable and soluble derivatives, the investigation of its potential therapeutic effects in various diseases, and the exploration of its potential use in agriculture and environmental science.
In conclusion, TETA is a chelating agent that has been extensively studied for its potential applications in various fields of science. Its high affinity towards transition metal ions makes it a useful tool for the study of metal ion-dependent processes, and its potential therapeutic effects make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand the potential of TETA in these areas.
合成法
TETA can be synthesized by the reaction of ethylenediamine with 2,4,6-trimethylbenzoyl chloride, followed by the addition of glycine and formaldehyde. This reaction results in the formation of TETA, which can be purified through various methods such as recrystallization, column chromatography, or ion exchange chromatography.
特性
CAS番号 |
65717-98-8 |
|---|---|
製品名 |
2,2'-{[2-Amino-2-oxo-1-(2,4,6-trimethylphenyl)ethyl]azanediyl}diacetic acid |
分子式 |
C15H20N2O5 |
分子量 |
308.33 g/mol |
IUPAC名 |
2-[[2-amino-2-oxo-1-(2,4,6-trimethylphenyl)ethyl]-(carboxymethyl)amino]acetic acid |
InChI |
InChI=1S/C15H20N2O5/c1-8-4-9(2)13(10(3)5-8)14(15(16)22)17(6-11(18)19)7-12(20)21/h4-5,14H,6-7H2,1-3H3,(H2,16,22)(H,18,19)(H,20,21) |
InChIキー |
FXVKXNAXJZIDLF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)C(C(=O)N)N(CC(=O)O)CC(=O)O)C |
正規SMILES |
CC1=CC(=C(C(=C1)C)C(C(=O)N)N(CC(=O)O)CC(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




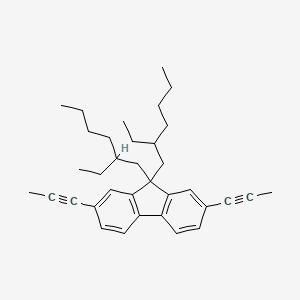
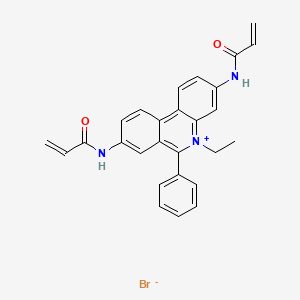
![(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanyl(113C)butanoic acid](/img/structure/B1628047.png)
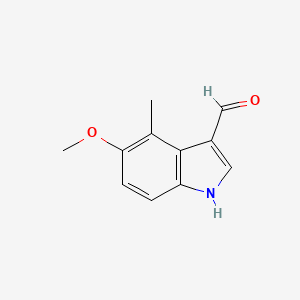
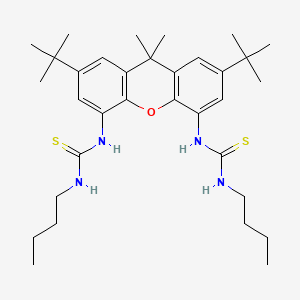
![1,2-Dichloro-3-[(2,3-dichlorophenyl)methyl]-4-methylbenzene](/img/structure/B1628053.png)

![(3R,5R,8S,9S,10S,11S,13S,14S,17R)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,11,17-triol](/img/structure/B1628056.png)
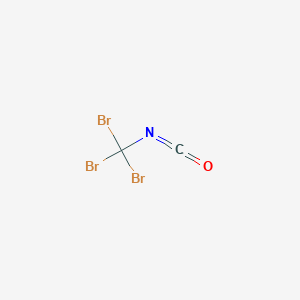
![(3-Nitro[1,1'-biphenyl]-2-yl)methanol](/img/structure/B1628059.png)
![trans-4-[4-(3-Butenyl)cyclohexyl]benzonitrile](/img/structure/B1628060.png)
